Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate
Overview
Description
Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate is a heterocyclic organic compound with the molecular formula C₁₈H₁₃F₅O₄ and a molecular weight of 388.2854 g/mol . This compound is known for its unique structure, which includes a pentafluorophenyl group and a tetrahydro-2H-pyran-4-yloxy group attached to a benzoate moiety. It is primarily used in research settings and has various applications in chemistry and related fields.
Preparation Methods
The synthesis of Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate typically involves the esterification of 2-(tetrahydro-2H-pyran-4-yloxy)benzoic acid with pentafluorophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield 2-(tetrahydro-2H-pyran-4-yloxy)benzoic acid and pentafluorophenol.
Oxidation and Reduction: The tetrahydro-2H-pyran-4-yloxy group can undergo oxidation to form the corresponding lactone or reduction to form the corresponding alcohol.
Scientific Research Applications
Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate has several applications in scientific research, including:
Chemical Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing fluorinated aromatic rings.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving ester hydrolysis.
Material Science: It is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate involves its interaction with nucleophiles and enzymes that catalyze ester hydrolysis. The pentafluorophenyl group enhances the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical and biological applications, where the compound acts as a reactive intermediate or a substrate for enzymatic reactions .
Comparison with Similar Compounds
Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate can be compared with other similar compounds, such as:
Pentafluorophenyl 2-(tetrahydro-2H-furan-4-yloxy)benzoate: This compound has a similar structure but contains a tetrahydro-2H-furan-4-yloxy group instead of a tetrahydro-2H-pyran-4-yloxy group. It exhibits similar reactivity but may have different physical properties and applications.
Pentafluorophenyl 2-(tetrahydro-2H-thiopyran-4-yloxy)benzoate: This compound contains a tetrahydro-2H-thiopyran-4-yloxy group, which introduces sulfur into the structure.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(oxan-4-yloxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F5O4/c19-12-13(20)15(22)17(16(23)14(12)21)27-18(24)10-3-1-2-4-11(10)26-9-5-7-25-8-6-9/h1-4,9H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPMTMHPUSJKHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640232 | |
Record name | Pentafluorophenyl 2-[(oxan-4-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926921-58-6 | |
Record name | Pentafluorophenyl 2-[(oxan-4-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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